Demecolcine

In Vivo Toxicology Cytogenetics Antimitotic Agents

Demecolcine (Colcemid) provides 20- to 40-fold lower in vivo toxicity vs. colchicine while delivering rapid, reversible tubulin binding (Kon 1.88×10⁶ M⁻¹h⁻¹) for tightly controlled metaphase arrest. With improved safety for cytogenetics, cloning, and cell synchronization, it reduces experimental variability and cytotoxic background. Source high-purity batches to ensure reproducible chromosome morphology and post-arrest recovery.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS No. 477-30-5
Cat. No. B1670233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemecolcine
CAS477-30-5
SynonymsColcemid;  C-12669;  C 12669;  C12669;  Kolchicin;  NSC-3096;  NSC 3096;  NSC3096, Demecolcine.
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
InChIInChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1
InChIKeyNNJPGOLRFBJNIW-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Demecolcine (CAS 477-30-5) for Cytogenetics and Cell Cycle Research: Procurement and Differentiation Guide


Demecolcine (also known as Colcemid) is a colchicine analog and microtubule-depolymerizing agent that binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and arresting cells in metaphase [1]. It is an N-methyl-N-deacetyl derivative of colchicine, isolated from *Colchicum autumnale*, and is widely utilized in cytogenetics for karyotyping, in cell synchronization protocols, and in somatic cell nuclear transfer procedures [2][3]. Its primary advantage over colchicine lies in a significantly improved safety profile—specifically, a 20- to 40-fold lower in vivo toxicity—which permits its use at effective antimitotic concentrations without the severe cytotoxic burden associated with the parent alkaloid [2].

Why Demecolcine Cannot Be Simply Replaced by Colchicine or Other Mitotic Inhibitors


Although colchicine, demecolcine, nocodazole, and podophyllotoxin all target microtubule dynamics, their binding kinetics, toxicity profiles, and effects on chromosome morphology are not interchangeable. Demecolcine binds tubulin rapidly and reversibly, in contrast to colchicine's slow and essentially irreversible binding, which fundamentally alters washout and recovery kinetics in cell cycle synchronization experiments . Furthermore, the in vivo toxicity of colchicine is a major limiting factor for its use in certain research applications, where demecolcine provides a 20- to 40-fold wider safety margin [1][2]. These differences mean that substituting one agent for another without protocol re-optimization can lead to failed metaphase arrests, excessive cytotoxicity, or aberrant chromosome condensation, directly impacting data quality and experimental reproducibility [3].

Quantitative Differentiation of Demecolcine vs. Colchicine and Other Microtubule Inhibitors


In Vivo Toxicity: 20- to 40-Fold Lower Lethal Dose Compared to Colchicine

Demecolcine demonstrates significantly lower in vivo toxicity than colchicine. In mice, the intravenous lethal dose of demecolcine is as much as 40 times greater than that of colchicine [1]. A separate study notes that demecolcine is twenty to thirty times less toxic than colchicine in the context of human chromosome studies [2]. This reduced toxicity is a primary driver for its selection in research protocols where systemic exposure or prolonged treatment is required.

In Vivo Toxicology Cytogenetics Antimitotic Agents

Tubulin Binding Kinetics: Rapid and Reversible Binding vs. Colchicine's Irreversible Association

Demecolcine binds to tubulin rapidly and reversibly, whereas colchicine binds slowly and essentially irreversibly [1]. At 37 °C, the association rate constant for demecolcine is 1.88 × 10⁶ M⁻¹ h⁻¹, which is approximately 10-fold higher than that of colchicine . Additionally, demecolcine dissociates faster from tubulin, allowing for washout experiments and reversible cell cycle arrest [2].

Tubulin Binding Kinetics Drug-Receptor Interaction

Equipotent Antimitotic Activity with Colchicine: Comparable Tubulin Polymerization Inhibition

Despite its lower toxicity, demecolcine inhibits tubulin polymerization as potently as colchicine. In vitro assays report IC50 values of 2.1 μM for demecolcine and 2.4 μM for colchicine, indicating nearly equivalent antimitotic activity at the molecular target level . This demonstrates that the reduction in toxicity does not come at the expense of functional efficacy.

Tubulin Polymerization IC50 Antimitotic Activity

Optimal Application Scenarios for Demecolcine (CAS 477-30-5) in Research and Industrial Settings


Cytogenetics and Karyotyping: Superior Chromosome Spreading and Mitotic Index

Demecolcine is the standard agent for arresting cells in metaphase for chromosome analysis, particularly in lymphocyte and amniotic fluid cell karyotyping [1]. Its lower toxicity compared to colchicine (20- to 30-fold less toxic) allows for effective use in human cell cultures without inducing excessive cell death, resulting in higher yields of analyzable metaphase spreads [2]. The reversible binding also facilitates post-arrest recovery if needed [3].

Cell Synchronization Studies: Precise Temporal Control via Reversible Arrest

The rapid and reversible binding kinetics of demecolcine (association rate constant 1.88 × 10⁶ M⁻¹ h⁻¹, ~10-fold faster than colchicine) enable tight temporal control over the mitotic checkpoint [1]. Researchers can add demecolcine to accumulate cells in metaphase, then wash it out to release the population synchronously into G1, a technique not feasible with the essentially irreversible binding of colchicine [2].

Somatic Cell Nuclear Transfer (SCNT) and Oocyte Enucleation

Demecolcine is employed to chemically assist enucleation in cloning procedures, where its lower cytotoxicity (40-fold lower lethal dose in mice vs. colchicine) reduces damage to the oocyte cytoplasm, improving subsequent embryonic development rates [1]. Protocols typically use demecolcine at optimized concentrations to induce cytoplasmic protrusion containing the chromosomes, facilitating mechanical removal [2].

In Vivo Studies Requiring Microtubule Disruption with Reduced Systemic Toxicity

For in vivo experiments where microtubule depolymerization is required, demecolcine offers a 20- to 40-fold safety margin over colchicine, making it the preferred choice for studies involving whole animals or long-term exposure [1]. This reduced toxicity allows for the administration of effective antimitotic doses without the confounding effects of severe systemic illness or mortality associated with colchicine [2].

Technical Documentation Hub

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